5-(chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride
Description
5-(Chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride is a triazole-based heterocyclic compound featuring a chloromethyl group at position 5 and a linear propyl group at position 1. The chloromethyl moiety serves as a reactive site for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
5-(chloromethyl)-1-propyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-2-3-10-6(4-7)8-5-9-10;/h5H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBOJBACPIWHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride is a compound of significant interest due to its diverse biological activities. This compound belongs to the class of triazoles, which are known for their antifungal, antibacterial, and potential anticancer properties. The following sections delve into the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Synthesis
The molecular formula of this compound is C₆H₁₁ClN₃ with a molecular weight of 196.08 g/mol. Its structure includes a triazole ring with chloromethyl and propyl substituents, enhancing its biological activity compared to other triazole derivatives.
Synthesis Methods:
- Traditional Methods: The synthesis typically involves the Huisgen 1,3-dipolar cycloaddition reaction to form the triazole ring, followed by chloromethylation and propyl group introduction through electrophilic substitution reactions.
- Microwave-Assisted Synthesis: This method has been explored to improve reaction efficiency and yield while reducing environmental impact .
Antifungal Activity
This compound exhibits promising antifungal properties. The mechanism of action generally involves inhibiting cytochrome P450 enzymes critical for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death .
Research Findings:
- In Vitro Studies: Preliminary studies indicate that this compound effectively inhibits the growth of various pathogenic fungi. The specific inhibition zones and minimum inhibitory concentrations (MIC) have yet to be fully characterized for this compound but are expected to be significant based on related triazole derivatives .
Antibacterial Activity
The antibacterial potential of this compound is also notable. Triazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Testing Methods:
- Agar Disc-Diffusion Method: This method measures the growth inhibition zones on agar plates to assess antibacterial activity.
- Minimum Inhibitory Concentration (MIC): Studies have indicated that various triazoles exhibit MIC values comparable to standard antibiotics against resistant strains .
Case Study:
In a study involving newly synthesized 1,2,4-triazole compounds, some derivatives exhibited significant antibacterial activity against strains like E. coli and Bacillus subtilis, with MIC values as low as 5 µg/mL .
Anticancer Activity
Emerging research suggests potential anticancer properties for this compound. The compound may induce apoptosis in certain cancer cell lines through mechanisms that remain under investigation.
Research Insights:
- Cell Line Studies: Initial investigations have demonstrated that this compound can interact with cancer cell proliferation pathways. Further studies are needed to elucidate its full mechanism of action and efficacy against various cancer types .
Comparative Analysis with Other Triazole Derivatives
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Methyl-1H-1,2,4-triazole hydrochloride | Methyl group at position 3 | Strong antifungal activity against various pathogens |
| 1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride | Chloromethyl group at position 1 | Used as an intermediate in synthesizing other compounds |
| 3-Chloromethyl-1H-1,2,4-triazole | Chloromethyl at position 3 | Exhibits significant antibacterial properties |
The unique combination of chloromethyl and propyl groups in this compound may enhance its biological activity compared to other triazoles.
Scientific Research Applications
Anticancer Potential
Preliminary studies indicate that 5-(chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride may exhibit anticancer properties. Research has shown its ability to induce apoptosis in certain cancer cell lines, suggesting potential as a therapeutic agent in oncology. The compound's mechanism may involve interactions with specific enzymes and receptors associated with cancer cell proliferation.
Antifungal and Antibacterial Activities
Triazoles are well-known for their antifungal and antibacterial properties. This compound has demonstrated activity against various pathogens, making it a candidate for developing new antifungal agents. Its structure allows for potential modifications that could enhance its efficacy against resistant strains of fungi and bacteria.
Agricultural Applications
This compound is also being explored for its potential as a pesticide. The compound's ability to interact with biological systems can be leveraged to develop safer pest control agents that are effective against pests resistant to conventional chemicals. Research indicates that derivatives of this compound can provide significant pest control effects while minimizing environmental impact .
Study on Anticancer Activity
A study investigating the anticancer properties of this compound found that the compound significantly inhibited the growth of specific cancer cell lines. The mechanism was attributed to the induction of apoptosis through modulation of key signaling pathways involved in cell survival.
Research on Antifungal Efficacy
Research highlighted the antifungal activity of this compound against various fungal pathogens. In vitro tests showed promising results in inhibiting fungal growth, suggesting its potential as an effective antifungal agent.
Development of Pesticidal Agents
A patent study focused on the synthesis of derivatives of this compound for use as pesticides. The derivatives exhibited excellent efficacy against pests while maintaining safety profiles suitable for agricultural applications .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The substituent at position 1 (N1) significantly influences the compound’s steric, electronic, and solubility properties:
Key Observations :
Preparation Methods
Synthetic Routes and Reaction Conditions
The most commonly reported synthetic approach to 5-(chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride involves the chloromethylation of the 1-propyl-1H-1,2,4-triazole precursor. This is typically achieved by reacting 1-propyl-1H-1,2,4-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloride in the presence of Lewis acid catalysts.
Key parameters of the reaction include:
| Parameter | Description |
|---|---|
| Starting Material | 1-propyl-1H-1,2,4-triazole |
| Chloromethylating Agent | Chloromethyl methyl ether or chloromethyl chloride |
| Catalyst | Lewis acids such as zinc chloride (ZnCl₂) |
| Solvent | Often conducted in an inert solvent or neat conditions |
| Temperature | Reflux conditions, typically around 80–100 °C |
| Reaction Time | Several hours under stirring to ensure completion |
| Workup | Neutralization of HCl byproducts using bases like triethylamine to improve yield |
| Purification | Recrystallization from ethanol or methanol for high purity |
This chloromethylation proceeds via electrophilic substitution at the 5-position of the triazole ring, facilitated by the catalyst which activates the chloromethylating agent. The reaction under reflux ensures sufficient energy for the substitution while minimizing side reactions.
Industrial and Scale-Up Methods
For industrial-scale production, continuous flow reactors have been employed to enhance reaction control, yield, and scalability. The use of microreactors allows precise control over temperature and flow rates, leading to improved efficiency in the chloromethylation process.
Advantages of continuous flow processing include:
- Enhanced heat and mass transfer
- Improved safety handling of chloromethylating agents
- Higher reproducibility and product consistency
- Easier scale-up from laboratory to production scale
The process parameters such as residence time, reactant concentration, and catalyst loading are optimized to maximize yield and purity while minimizing byproducts.
Related Synthetic Processes of 1,2,4-Triazole Derivatives
While direct literature on the preparation of this compound is limited, related synthetic methods for 1,2,4-triazole compounds provide insight into preparative strategies.
The synthesis of 1H-1,2,4-triazole cores often involves the reaction of hydrazine hydrate with formate esters (e.g., methyl formate) and ammonium salts under sealed, pressurized conditions with controlled heating, followed by crystallization and purification steps. This method yields the triazole ring system efficiently with high product recovery.
Chloromethylation in related triazole systems may utilize sulfonic acid salts of semicarbazide or other intermediates to introduce chloromethyl groups under mild conditions, as described in patent literature.
Purification and Characterization
Post-synthesis, purification is critical to obtain the hydrochloride salt of 5-(chloromethyl)-1-propyl-1H-1,2,4-triazole with high purity.
- Recrystallization: Ethanol or methanol is used as a recrystallization solvent to remove impurities.
- Chromatography: Silica gel column chromatography can be employed for further purification if needed.
- Characterization Techniques:
- Infrared (IR) Spectroscopy: Confirms functional groups such as C-Cl stretch (~700 cm⁻¹) and triazole ring C=N stretch (~1596 cm⁻¹).
- Proton Nuclear Magnetic Resonance (¹H-NMR): Distinguishes aromatic and alkyl protons; chloromethyl group typically appears as a singlet around δ 4.5–5.0 ppm.
- Mass Spectrometry (MS): Confirms molecular ion peaks and fragmentation patterns consistent with the compound’s molecular weight (~158.61 g/mol).
- Thin Layer Chromatography (TLC): Monitors reaction progress and purity using suitable solvent systems (e.g., toluene/ethyl acetate/water).
Summary Table of Preparation Method
| Step | Details |
|---|---|
| Starting Material | 1-propyl-1H-1,2,4-triazole |
| Reagents | Chloromethyl methyl ether or chloromethyl chloride, ZnCl₂ catalyst |
| Reaction Conditions | Reflux at 80–100 °C for several hours under stirring |
| Workup | Neutralization with triethylamine to remove HCl byproducts |
| Purification | Recrystallization from ethanol or methanol; optional column chromatography |
| Characterization | IR, ¹H-NMR, MS, TLC |
| Industrial Scale-up | Continuous flow microreactors for enhanced control and yield |
Research Findings and Notes
- The choice of chloromethylating agent and catalyst significantly influences yield and purity. Zinc chloride is preferred due to its strong Lewis acidity and ability to activate chloromethyl methyl ether effectively.
- Reaction temperature control is crucial; reflux conditions optimize kinetics while avoiding decomposition or side reactions.
- Neutralization of acidic byproducts improves yield and facilitates isolation of the hydrochloride salt.
- Continuous flow technology represents a modern advancement in the synthesis of chloromethylated triazoles, offering better scalability and safety profiles.
- Related synthetic methods for 1,2,4-triazoles demonstrate that hydrazine hydrate and formate esters under pressurized heating yield triazole cores efficiently, which can then be functionalized further.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves hydroxymethylation of 1H-1,2,4-triazole derivatives with paraformaldehyde, followed by chlorination using thionyl chloride (SOCl₂). Solvent choice (e.g., chloroform) and controlled reagent addition are critical for improving yield and minimizing side reactions . To optimize conditions, employ factorial design of experiments (DoE) to systematically evaluate variables like temperature, molar ratios, and reaction time. Statistical methods reduce the number of trials while capturing parameter interactions, as demonstrated in chemical engineering optimizations .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment, complemented by Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) provides structural verification, particularly for distinguishing propyl and chloromethyl substituents. Karl Fischer (KF) titration ensures accurate water content measurement, critical for hygroscopic hydrochloride salts .
Q. How does the solubility profile of this compound influence its application in different experimental setups?
- Methodological Answer : Solubility in polar solvents (e.g., water, methanol) facilitates its use in aqueous-phase reactions or biological assays. For non-polar systems, dissolve the compound in chloroform or dichloromethane. Pre-screen solvents via turbidimetric titration or computational solubility parameters (e.g., Hansen solubility parameters) to match experimental needs .
Advanced Research Questions
Q. What computational chemistry approaches are recommended to elucidate the reaction mechanisms involved in the synthesis of this compound?
- Methodological Answer : Combine density functional theory (DFT) calculations with molecular dynamics simulations to model reaction pathways. For example, simulate the hydroxymethylation step to identify transition states and rate-limiting steps. Software like Gaussian or ORCA can predict intermediate stability, while machine learning algorithms (e.g., ICReDD’s reaction path search methods) accelerate condition optimization by linking computational data to experimental validation .
Q. How can researchers design experiments to systematically investigate the impact of substituent variations on the reactivity of 5-(chloromethyl)-1-propyl-1H-1,2,4-triazole derivatives?
- Methodological Answer : Use a combinatorial library approach with varying substituents (e.g., alkyl chains, halogens) at the triazole ring. Apply response surface methodology (RSM) to analyze how structural changes affect properties like electrophilicity or catalytic activity. High-throughput screening coupled with multivariate analysis (e.g., PCA) can identify key structure-activity relationships .
Q. What strategies should be employed to resolve contradictions in catalytic activity data observed across different studies on triazole-based compounds?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, temperature gradients). Reproduce experiments under standardized conditions using process control systems (e.g., automated reactors). Cross-validate results with quantum mechanical/molecular mechanical (QM/MM) simulations to reconcile discrepancies between theoretical predictions and empirical data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
